(2R,5R)-2-methyl-5-phenylmorpholine
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Overview
Description
(2R,5R)-2-methyl-5-phenylmorpholine is a chiral morpholine derivative with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methyl-5-phenylmorpholine typically involves the diastereoselective reduction of diketones. One common method starts with the reduction of (2,5)-hexanedione using a suitable reducing agent under controlled conditions to achieve high diastereoselectivity . The reaction conditions are optimized to achieve maximum yield and selectivity, often involving specific pH levels, temperatures, and substrate-to-cosubstrate ratios .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-methyl-5-phenylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as tetraethylammonium periodate.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Tetraethylammonium periodate for oxidation reactions.
Reducing Agents: Lithium aluminium hydride for reduction reactions.
Solvents: Common solvents include dichloromethane and ethanol, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,5R)-2-methyl-5-phenylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of (2R,5R)-2-methyl-5-phenylmorpholine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2,5-dimethylmorpholine
- (2R,5R)-2-methyl-5-phenylpyrrolidine
- (2R,5R)-2-methyl-5-phenylpiperidine
Uniqueness
(2R,5R)-2-methyl-5-phenylmorpholine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R,5R)-2-methyl-5-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYKFXOOFIYJZ-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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